EPI-7170

Castration-Resistant Prostate Cancer Androgen Receptor Antagonism Transcriptional Activity

Conventional antiandrogens fail in castration-resistant prostate cancer (CRPC) driven by AR splice variants lacking the ligand-binding domain. EPI-7170 (ralaniten analog) addresses this with 8-9× superior potency and distinct N-terminal domain targeting. - Targets both full-length AR & AR-V7 variants; synergistic with enzalutamide - 2.5× higher Tau-5 domain binding affinity (vs. EPI-002); ~70% tumor growth inhibition in xenografts - Laboratory-scale packs (5-100 mg) in stock; global cold-chain shipping available

Molecular Formula C22H28Cl3NO6S
Molecular Weight 540.9 g/mol
Cat. No. B12401693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPI-7170
Molecular FormulaC22H28Cl3NO6S
Molecular Weight540.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OCC(CNS(=O)(=O)C)O)C2=CC(=C(C(=C2)Cl)OCC(CCl)O)Cl
InChIInChI=1S/C22H28Cl3NO6S/c1-22(2,15-8-19(24)21(20(25)9-15)32-12-16(27)10-23)14-4-6-18(7-5-14)31-13-17(28)11-26-33(3,29)30/h4-9,16-17,26-28H,10-13H2,1-3H3/t16-,17-/m1/s1
InChIKeyDCXVYXPVNSMWPG-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPI-7170: AR NTD Antagonist for CRPC


N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide, commonly referred to as EPI-7170, is a synthetic small molecule belonging to the aryloxypropanolamine class. It functions as a potent antagonist of the androgen receptor (AR) N-terminal domain (NTD), a mechanism distinct from conventional antiandrogens that target the ligand-binding domain (LBD) [1]. This compound is a second-generation analog of ralaniten (EPI-002), specifically developed to overcome resistance in prostate cancer driven by constitutively active AR splice variants (AR-Vs) that lack the LBD [2]. EPI-7170 was engineered to address the metabolic vulnerabilities and limited potency of its first-generation predecessor [3].

AR NTD pathway inhibition – suitable for LBD-independent androgen receptor studies
AR splice variant models – compatible with enzalutamide-resistant AR-V7 prostate cancer research
Second-generation tool compound – improved metabolic stability context compared to first-generation EPI-002

Why EPI-7170 Cannot Be Replaced


Generic substitution in the context of androgen receptor (AR)-targeted therapies is not feasible due to fundamental mechanistic and potency differences. Conventional antiandrogens like enzalutamide and bicalutamide are ineffective against AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD), a primary driver of castration-resistant prostate cancer (CRPC) [1]. While first-generation AR-NTD antagonists like ralaniten (EPI-002) can address this, they suffer from poor metabolic stability and limited potency, leading to the discontinuation of their clinical development [2]. EPI-7170 was specifically engineered to overcome these shortcomings, demonstrating quantitatively superior potency and distinct biophysical interactions that translate into enhanced preclinical efficacy [3]. The specific structural modifications of EPI-7170 are critical for its improved binding affinity and biological activity, rendering simple interchange with other compounds in the class a scientifically unsound procurement decision.

01 Conventional antiandrogens (e.g., enzalutamide) may not engage AR splice variants lacking the ligand-binding domain.
02 First-generation AR-NTD antagonists (e.g., ralaniten) may exhibit limited metabolic stability, shifting pathway-response interpretation.
03 Structural modifications critical for target engagement; simple interchange with class analogs may alter assay-response context.

EPI-7170 Comparative Evidence


AR Transcriptional Inhibition Potency

EPI-7170 demonstrates 8-9 times improved potency compared to its parent compound, ralaniten (EPI-002), in inhibiting androgen receptor (AR) transcriptional activity [1]. In LNCaP human prostate cancer cells, which express functional full-length AR, the IC50 for EPI-7170 was measured at 1.08 ± 0.55 μM, compared to 9.64 ± 3.72 μM for ralaniten [2]. This enhanced potency is also reflected in a broader shift in cellular IC50 values, with EPI-7170 showing an IC50 of 0.5-1 μM compared to 10-12 μM for EPI-002 [3].

Transcriptional Inhibition IC₅₀
Head-to-head
1.08 ± 0.55 µM (EPI-7170)
vs 9.64 ± 3.72 µM (ralaniten)
≈ 8–9 fold improvement
Supports pathway inhibition potency context
LNCaP cells, PSA-luciferase reporter assay
Castration-Resistant Prostate Cancer Androgen Receptor Antagonism Transcriptional Activity

AR Tau-5 Domain Binding Affinity

All-atom molecular dynamics simulations reveal a quantifiable difference in binding affinity between EPI-7170 and EPI-002 to the Tau-5 transactivation domain of the androgen receptor (AR). EPI-7170 exhibits a 2.5-fold higher affinity for Tau-5 compared to EPI-002 [1]. The simulations further indicate that the EPI-7170-bound ensemble contains a substantially higher population of collapsed helical states, which are associated with its improved potency [1].

Tau-5 Domain Affinity
Head-to-head
2.5-fold higher affinity than EPI-002
Supports target engagement study context
Molecular dynamics simulations
Computational Chemistry Molecular Dynamics Intrinsically Disordered Proteins

Enzalutamide Synergy in AR-V7 Models

In enzalutamide-resistant prostate cancer cells, the combination of EPI-7170 and enzalutamide yields a synergistic inhibition of proliferation [1]. This synergistic effect is absent when enzalutamide is used as a monotherapy against these AR-V7-positive cells, as enzalutamide targets the AR ligand-binding domain, which is missing in AR-V7 splice variants [1]. In contrast, EPI-7170 maintains its inhibitory effect on genes regulated by both full-length AR and AR-V7 [1].

AR-V7 Synergy
Head-to-head
Synergistic inhibition with enzalutamide; enzalutamide alone ineffective
Supports combination therapy model endpoint review
AR-V7-positive enzalutamide-resistant cells
Combination Therapy Enzalutamide Resistance Synergy

In Vivo Xenograft Efficacy vs. EPI-506

In vivo studies using castrated mice bearing LNCaP tumors demonstrate that EPI-7170 achieves approximately 70% tumor growth inhibition [1]. This level of in vivo efficacy represents a significant advancement over the first-generation pro-drug EPI-506 (ralaniten acetate), which showed limited clinical benefit due to poor pharmacokinetics [2].

Xenograft Tumor Inhibition
Cross-study
~70% tumor growth inhibition in castrated mice
Reported in vivo model-response context
Oral daily dosing; LNCaP tumors ~100 mm³
In Vivo Efficacy Xenograft Models Tumor Growth Inhibition

EPI-7170 Key Applications


Enzalutamide Resistance in AR-V7 Models

Procure EPI-7170 for use in cellular models of castration-resistant prostate cancer (CRPC) that express AR-V7 splice variants. Its 8-9 fold improved potency over EPI-002 [1] and its demonstrated synergistic activity with enzalutamide in these resistant models [2] make it the optimal tool compound for investigating mechanisms of resistance and for screening novel combination therapies targeting both full-length AR and AR-Vs.

Intrinsically Disordered Protein Targeting

Utilize EPI-7170 as a benchmark small molecule for studying the binding mechanisms of compounds to intrinsically disordered protein domains. Its 2.5-fold higher binding affinity to the AR Tau-5 transactivation domain compared to EPI-002, as shown by molecular dynamics simulations [3], provides a quantifiable baseline for validating new computational models and biophysical assays aimed at targeting other disordered protein targets.

CRPC Xenograft Efficacy Studies

Incorporate EPI-7170 into in vivo efficacy studies using castrated LNCaP or other CRPC xenograft models. The compound's documented ~70% tumor growth inhibition [4] provides a reliable benchmark for comparing the efficacy of next-generation AR-NTD antagonists or for evaluating combination regimens in a translational setting.

Application
Selection Property
Validation Focus
AR-V7 Enzalutamide-Resistant Models
AR-NTD antagonism activity profile
Proliferation synergy and AR-V7 pathway endpoints
Intrinsically Disordered Protein Targeting
Tau-5 domain binding affinity context
Computational model and biophysical assay benchmarking
CRPC Xenograft Efficacy Studies
In vivo tumor growth inhibition profile
Xenograft model response and combination regimen benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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